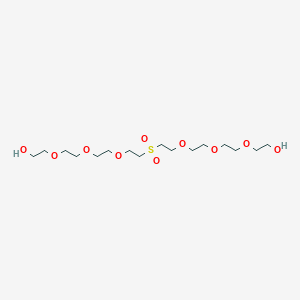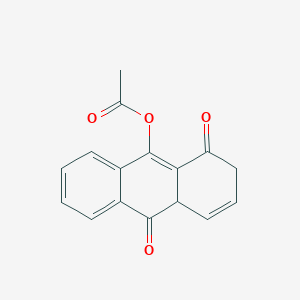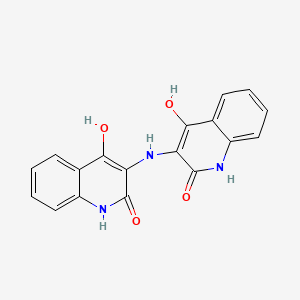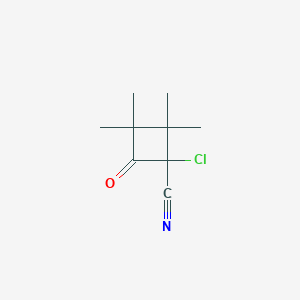
12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol: is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mécanisme D'action
The mechanism of action of 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3,6,9,12,15,18,21-Heptaoxatritriacontane
- 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate
Comparison: Compared to similar compounds, 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol is unique due to the presence of both oxygen and sulfur atoms in its structure. This unique combination of elements imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Propriétés
Numéro CAS |
89946-95-2 |
|---|---|
Formule moléculaire |
C16H34O10S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O10S/c17-1-3-21-5-7-23-9-11-25-13-15-27(19,20)16-14-26-12-10-24-8-6-22-4-2-18/h17-18H,1-16H2 |
Clé InChI |
YQYRGEORDJTFAE-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)





![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)



![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)


![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
